molecular formula C14H10BrN3O2 B5846743 3-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine

3-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine

Cat. No. B5846743
M. Wt: 332.15 g/mol
InChI Key: FHZYCQOQMPUPCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is a chemical compound that has gained significant attention in the field of scientific research due to its potential use in various applications. The compound has been synthesized using different methods and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of 3-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is not fully understood. However, studies have shown that the compound can inhibit the growth of cancer cells and fungi by targeting specific enzymes and proteins. The compound has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
3-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells and fungi by inducing apoptosis and inhibiting specific enzymes and proteins. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

The advantages of using 3-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine in lab experiments include its potential use in various scientific research applications, its ability to inhibit the growth of cancer cells and fungi, and its neuroprotective effects. However, the limitations of using the compound include the need for further research to explore its full potential, the lack of understanding of its mechanism of action, and the potential for side effects in humans.

Future Directions

There are several future directions for the study of 3-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine. Some of these directions include further research into its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders. The compound could also be studied for its potential use in the treatment of other diseases, such as diabetes and cardiovascular disease. Additionally, further research is needed to explore its full potential and to better understand its mechanism of action.

Synthesis Methods

The synthesis of 3-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine can be achieved using different methods. One of the most common methods involves the reaction of 4-bromobenzyl alcohol with 5-amino-3-pyridinecarbonitrile in the presence of sodium hydroxide and acetic acid. The reaction mixture is then heated to form the desired compound. Other methods involve the use of different starting materials and reagents to achieve the synthesis of 3-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine.

Scientific Research Applications

3-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine has shown potential use in various scientific research applications. The compound has been studied for its anticancer, antifungal, and antibacterial properties. It has also been studied for its use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders. The compound has shown promising results in various studies, and further research is needed to explore its full potential.

properties

IUPAC Name

5-[(4-bromophenoxy)methyl]-3-pyridin-3-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN3O2/c15-11-3-5-12(6-4-11)19-9-13-17-14(18-20-13)10-2-1-7-16-8-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHZYCQOQMPUPCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NOC(=N2)COC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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